KDU691

説明

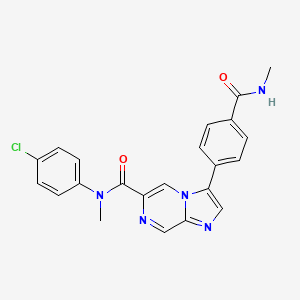

Structure

3D Structure

特性

IUPAC Name |

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMFFISSODJRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KDU691: A Technical Deep Dive into its Antiplasmodial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KDU691, a potent imidazopyrazine-based inhibitor of Plasmodium falciparum. It consolidates key research findings, quantitative data, and detailed experimental protocols to serve as a valuable resource for the scientific community engaged in antimalarial drug discovery and development.

Core Mechanism: Targeting a Critical Lipid Kinase

This compound exerts its antiplasmodial activity by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the parasite's lifecycle.[1][2] This inhibition disrupts essential cellular processes, leading to parasite death across multiple developmental stages, including blood-stage schizonts, gametocytes, and liver stages.[1][2]

A significant and unique characteristic of this compound is its selective and potent activity against dihydroartemisinin (DHA)-pretreated dormant ring-stage parasites, often referred to as DP-rings.[3][4] This is in stark contrast to artemisinin-based compounds, which are less effective against this dormant parasite form.[3][4] This selective action suggests a potential role for this compound in preventing recrudescence and combating artemisinin resistance.[3][4]

The mechanism of action is directly linked to the PI4K signaling pathway.[5] Studies using this compound-resistant transgenic P. falciparum strains, such as Dd2-PfPI4K-S1320L and Dd2-PfRab11A-D139Y, have confirmed that the inhibitory effect of this compound on DP-rings is dependent on its interaction with this pathway.[3][5]

Quantitative Efficacy of this compound

The following tables summarize the in vitro and in vivo efficacy of this compound against various Plasmodium species and life cycle stages.

Table 1: In Vitro Activity of this compound against Plasmodium Species

| Species | Stage | IC50 | Reference |

| P. falciparum (Dd2, WT) | Asexual Blood Stage | 1.4 µM (IC90) | [3][5] |

| P. falciparum | Field Isolates (Asexual) | ~118 nM | [2] |

| P. vivax | Field Isolates (Asexual) | ~69 nM | [2] |

| P. yoelii | Liver Stage | < 160 nM | [2] |

| P. cynomolgi | Hypnozoites | ~196 nM | [2] |

| P. cynomolgi | Hypnozoites | 0.18 ± 0.21 µM | [6] |

| P. cynomolgi | Liver Schizonts | 0.061 ± 0.048 µM | [6] |

Table 2: In Vivo Efficacy of this compound

| Plasmodium Species | Host | Dose | Efficacy | Reference |

| P. berghei (luciferase-expressing) | Mice | 7.5 mg/kg (single oral dose) | Complete protection (prophylactic) | [2] |

Key Experimental Protocols

This section details the methodologies employed in pivotal studies to elucidate the mechanism of action of this compound.

In Vitro Drug Sensitivity Assay for Rings and DP-rings

This protocol was utilized to determine the selective activity of this compound against dormant parasites.

-

Parasite Synchronization: P. falciparum cultures were synchronized to the ring stage.

-

Dormancy Induction: Synchronized ring-stage parasites were treated with 700 nM dihydroartemisinin (DHA) for 6 hours to induce a dormant state (DP-rings).

-

Drug Treatment: Normally developing rings and DP-rings were exposed to a panel of antimalarial drugs, including this compound, at various concentrations.

-

Growth Monitoring: Parasite viability and growth were monitored over seven days using High Content Imaging (HCI) with stains such as MitoTracker® Orange to assess mitochondrial function.[3]

-

Data Analysis: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Prophylactic Efficacy Study in Mice

This protocol assessed the ability of this compound to prevent malaria infection.

-

Animal Model: Female CD-1 mice (25-30g) were used.

-

Compound Formulation: this compound was formulated as a suspension in 0.5% Methyl cellulose and 0.5% Tween 80 in water.

-

Dosing: A single oral dose of 7.5 mg/kg of this compound was administered to the treatment group prior to infection.

-

Infection: Mice were inoculated with luciferase-expressing P. berghei sporozoites.

-

Monitoring: Infection was monitored by bioluminescence imaging. The untreated control group was expected to develop a fatal infection.[2]

Pharmacokinetic (PK) Studies in Mice

This protocol was used to determine the absorption, distribution, metabolism, and excretion of this compound.

-

Animal Model: Female CD-1 mice (25-30g) were used.

-

Compound Formulation and Dosing: this compound was formulated for oral (p.o.) administration at concentrations of 2.5 mg/mL and 0.25 mg/mL for doses of 25 mg/kg and 2.5 mg/kg, respectively.

-

Sample Collection: Blood and liver samples were collected from groups of three mice at various time points ranging from 0.08 to 24 hours post-dosing.

-

Analysis: Compound concentrations in the collected samples were quantified to determine the pharmacokinetic profile.[1]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and experimental workflows.

Caption: Proposed signaling pathway for this compound's mechanism of action in P. falciparum.

Caption: Workflow for assessing the selective activity of this compound on DP-rings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

A Technical Overview of KDU691: A Potent Plasmodium PI4K Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

KDU691 is a novel antimalarial compound belonging to the imidazopyrazine class.[1][2][3] It has demonstrated potent activity against multiple life-cycle stages of Plasmodium parasites, the causative agents of malaria.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, mechanism of action, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound is an imidazopyrazine derivative with the chemical formula C22H18ClN5O2.[4] It has a molecular weight of 419.86 g/mol and the CAS number 1513879-19-0.[4] The chemical structure of this compound is presented below.

Chemical Structure:

-

IUPAC Name: 4-(8-(4-chlorobenzoyl)-2-methylimidazo[1,2-a]pyrazin-3-yl)-N-methylbenzamide

-

SMILES: CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl[4]

-

InChI Key: InChI=1S/C22H18ClN5O2/c1-24-20(29)15-9-7-14(8-10-15)19-12-25-18-6-5-17(28(2)21(30)13-3-11-16(23)11-4-13)26-22(18)27(19)28

(A 2D chemical structure diagram would be inserted here in a full whitepaper, generated from the SMILES string).

Mechanism of Action

The primary molecular target of this compound is Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][4][5] This enzyme plays a crucial role in the parasite's intracellular signaling and membrane trafficking. By inhibiting PI4K, this compound disrupts the formation of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger. This disruption interferes with essential cellular processes in the parasite, including the proper function of Rab11A-mediated membrane trafficking, which is vital for the final stages of merozoite development within the host red blood cell.[2] This targeted action leads to the potent antimalarial effect observed across different parasite life stages. The mechanism of action has been confirmed to be dependent on the PI4K signaling pathway.[5][6]

Caption: Mechanism of action of this compound via inhibition of Plasmodium PI4K.

Biological Activity

This compound exhibits broad-spectrum activity against various Plasmodium species and their different life-cycle stages. It is effective against blood-stage schizonts, gametocytes (the sexual stage responsible for transmission), and liver stages, including the dormant hypnozoite forms of P. vivax and P. cynomolgi that cause malaria relapse.[1][2][7] Notably, this compound has been shown to selectively inhibit dihydroartemisinin-pretreated dormant ring-stage parasites, a key feature for combating artemisinin resistance.[6]

Quantitative Data: In Vitro and Ex Vivo Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound against different Plasmodium species and life-cycle stages.

| Target Species | Parasite Stage | IC50 Value | Reference |

| P. cynomolgi | Hypnozoites (in vitro) | 0.18 ± 0.21 µM | [4][7] |

| P. cynomolgi | Liver Schizonts (in vitro) | 0.061 ± 0.048 µM | [4][7] |

| P. yoelii | Liver Stage (in vitro) | < 160 nM | [2] |

| P. falciparum | Gametocytes (in vitro) | 220 nM | [2] |

| P. vivax | Asexual Blood Stage (ex vivo) | ~69 nM (mean) | [2] |

| P. falciparum | Asexual Blood Stage (ex vivo) | ~118 nM (mean) | [2] |

| P. falciparum (Dd2) | Asexual Blood Stage (in vitro) | 1.4 µM (IC90) | [5] |

Experimental Protocols

This section details key experimental methodologies for the evaluation of this compound.

In Vivo Efficacy Studies in Mouse Models

-

Objective: To assess the prophylactic and therapeutic efficacy of this compound.

-

Model: CD-1 mice infected with luciferase-expressing P. berghei sporozoites.[2]

-

Prophylactic Efficacy:

-

Formulate this compound in a suspension of 0.5% Methyl cellulose and 0.5% Tween 80 in water.[1]

-

Administer a single oral dose of this compound (e.g., 7.5 mg/kg) to mice.[2]

-

Infect mice with P. berghei sporozoites at the time of drug administration (t=0).[2]

-

Monitor parasite load via bioluminescence imaging over time.[2]

-

-

Therapeutic Efficacy (Liver Stage):

In Vitro Liver-Stage Drug Assays

-

Objective: To determine the IC50 of this compound against liver-stage parasites.

-

Model: In vitro culture of P. cynomolgi or P. yoelii liver stages.[2][7]

-

General Protocol:

-

Seed primary hepatocytes suitable for Plasmodium infection.

-

Infect hepatocytes with freshly dissected sporozoites.

-

Add serial dilutions of this compound to the culture medium.

-

Incubate for a period sufficient for schizont development or hypnozoite establishment.

-

Fix and stain parasites (e.g., using immunofluorescence against parasite-specific proteins).

-

Quantify the number and size of schizonts and/or the number of hypnozoites relative to a DMSO control to determine IC50 values.

-

Asexual Blood Stage Activity Assay (SYBR Green I)

-

Objective: To determine the IC50 against asexual blood-stage parasites.

-

Model: Synchronized P. falciparum cultures.[2]

-

Protocol:

-

Prepare a 96-well plate with serial dilutions of this compound.

-

Add synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate for 72 hours under standard parasite culture conditions (37°C, 5% O2, 5% CO2).

-

Lyse the red blood cells and stain parasite DNA with SYBR Green I dye.

-

Measure fluorescence using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a suitable model.

-

Caption: General workflow for in vitro and in vivo evaluation of this compound.

Conclusion

This compound is a promising antimalarial candidate with a well-defined mechanism of action targeting Plasmodium PI4K. Its potent, multi-stage activity, including against drug-resistant and dormant parasite forms, highlights its potential as a next-generation therapeutic for both the treatment and prevention of malaria. The data and protocols summarized herein provide a foundational guide for researchers engaged in the further development and characterization of PI4K inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

KDU691: An In-depth Technical Guide to its Anti-parasitic Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDU691, an imidazopyrazine compound, has emerged as a potent anti-parasitic agent with a significant spectrum of activity, primarily against Plasmodium species, the causative agents of malaria. This document provides a comprehensive technical overview of the anti-parasitic properties of this compound, detailing its mechanism of action, summarizing its activity across various parasite species and life cycle stages, and outlining the experimental protocols used for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in anti-parasitic drug discovery and development.

Introduction

The global burden of parasitic diseases necessitates the continuous development of novel therapeutic agents. This compound has been identified as a promising lead compound due to its potent and selective activity against critical parasitic targets. This guide explores the breadth of its anti-parasitic action, with a focus on its well-documented effects on Plasmodium and emerging data on its activity against Cryptosporidium.

Mechanism of Action: Targeting Phosphatidylinositol 4-Kinase (PI4K)

This compound exerts its anti-parasitic effects by selectively inhibiting phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in parasites.[1][2] PI4K is involved in essential cellular processes, including membrane trafficking and signaling pathways.[3][4] Notably, this compound demonstrates remarkable selectivity for the parasite's PI4K over human kinases, a desirable characteristic for minimizing off-target effects.[2] The inhibition of PI4K by this compound is ATP-competitive, suggesting it binds to the ATP-binding pocket of the enzyme.[2]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound.

Anti-parasitic Spectrum of this compound

This compound has demonstrated potent activity against a range of parasitic organisms, with the most extensive research focused on Plasmodium species.

Activity Against Plasmodium Species

This compound is highly effective against multiple life cycle stages of various Plasmodium species, making it a candidate for both treatment and prophylaxis of malaria.[1][2]

Table 1: In Vitro Activity of this compound against Plasmodium Species

| Plasmodium Species | Life Cycle Stage | IC50 Value | Reference(s) |

| P. falciparum | Asexual Blood Stages (drug-resistant strains) | 27–70 nM | [2] |

| P. falciparum | Asexual Blood Stages (field isolates) | ~118 nM (mean) | [2] |

| P. falciparum | Gametocytes | IC50 ~220 nM | [5] |

| P. falciparum | Oocysts | IC50 ~316 nM | [5] |

| P. falciparum | Dihydroartemisinin-pretreated dormant rings | Highly inhibitory | [3][6][7] |

| P. vivax | Asexual Blood Stages (field isolates) | ~69 nM (mean) | [2] |

| P. yoelii | Liver-stage Schizonts | < 160 nM (as low as 9 nM) | [2] |

| P. cynomolgi | Liver-resident Hypnozoites | ~196 nM | [2][8] |

| P. cynomolgi | Liver Schizonts | 0.061 ± 0.048 µM | [9] |

| P. cynomolgi | Hypnozoite forms | 0.18 ± 0.21 µM | [9] |

Key Findings for Plasmodium:

-

Broad Stage Specificity: this compound is active against blood stage schizonts, gametocytes, and liver stages, including the dormant hypnozoites of relapsing malaria species like P. vivax and P. cynomolgi.[1][2][8]

-

Activity Against Drug-Resistant Strains: The compound is effective against drug-resistant strains of P. falciparum.[2]

-

Synergy with Artemisinin: this compound selectively inhibits dihydroartemisinin (DHA)-pretreated dormant P. falciparum ring-stage parasites, suggesting a potential role in combating artemisinin resistance.[3][6][7]

-

Prophylactic Efficacy: In vivo studies have demonstrated that this compound can provide complete protection against P. berghei infection in mice when administered prophylactically.[2][9]

-

Radical Cure Potential: While potent against hypnozoites in vitro, this compound did not prevent relapse when tested for radical cure in a P. cynomolgi-infected rhesus macaque model, indicating it may not be suitable for this indication as a monotherapy.[8]

Activity Against Cryptosporidium Species

Recent studies have expanded the known anti-parasitic spectrum of this compound and its analogs to include Cryptosporidium, a significant cause of diarrheal disease.

Table 2: In Vitro Activity of this compound and Analogs against Cryptosporidium Species

| Compound | Cryptosporidium Species | Assay | EC50/IC50 Value | Reference(s) |

| This compound | C. parvum | Kinase Inhibition | - | [10] |

| KDU731 (analog) | C. parvum | Growth Inhibition | EC50 ~0.1 µM | [10][11] |

| KDU731 (analog) | C. hominis | Growth Inhibition | - | [10] |

Key Findings for Cryptosporidium:

-

An analog of this compound, KDU731, has shown potent inhibitory activity against both C. parvum and C. hominis.[10]

-

KDU731 demonstrated efficacy in reducing intestinal infection in immunocompromised mice and resolved clinical symptoms in neonatal calves, a relevant clinical model for human cryptosporidiosis.[10]

Activity Against Toxoplasma gondii

Current literature does not provide significant evidence for the activity of this compound against Toxoplasma gondii. One study noted that this compound showed no appreciable activity against T. gondii in their screening assays.[12]

Experimental Protocols

The evaluation of this compound's anti-parasitic activity has involved a range of in vitro and in vivo experimental protocols.

In Vitro Assays

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the blood stages of P. falciparum.

Methodology:

-

Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., drug-sensitive or resistant strains) are maintained in human red blood cells in a complete medium.

-

Drug Dilution: this compound is serially diluted to create a range of concentrations.

-

Treatment: Parasite cultures are incubated with the different concentrations of this compound for a defined period (e.g., 72 hours).

-

Growth Assessment: Parasite growth is quantified using methods such as:

-

SYBR Green I-based fluorescence assay: Measures DNA content.

-

[³H]-hypoxanthine incorporation assay: Measures nucleic acid synthesis.[13]

-

Lactate dehydrogenase (pLDH) assay: Measures a parasite-specific enzyme.[13]

-

High-content imaging (HCI): Uses fluorescent dyes (e.g., DAPI for DNA, MitoTracker for mitochondria) to differentiate and count live and dead parasites.[7]

-

-

Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.

This assay assesses the inhibitory effect of this compound on the development of parasite liver stages.

Methodology:

-

Hepatocyte Culture: Primary hepatocytes (e.g., from rhesus macaques for P. cynomolgi) are cultured in multi-well plates.[9]

-

Sporozoite Infection: The cultured hepatocytes are infected with viable sporozoites.

-

Compound Treatment: The infected cultures are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for the development of liver-stage schizonts and, in the case of P. cynomolgi, hypnozoites (e.g., 6 days).[9]

-

Immunofluorescence Staining: The parasites are fixed and stained with specific antibodies (e.g., anti-Hsp70) and fluorescently labeled secondary antibodies to visualize them.[8]

-

Imaging and Analysis: An automated high-content imaging system is used to count and differentiate between developing schizonts and smaller, dormant hypnozoites based on size and morphology.[8] The IC50 is then calculated.

This assay measures the ability of this compound or its analogs to inhibit the growth of Cryptosporidium in a host cell line.

Methodology:

-

Host Cell Culture: A suitable host cell line (e.g., human ileocecal adenocarcinoma cells, HCT-8) is grown to confluency in multi-well plates.[11]

-

Oocyst Excystation and Infection: Cryptosporidium oocysts are induced to excyst, and the resulting sporozoites are used to infect the host cell monolayer.

-

Compound Treatment: The infected cells are treated with a range of concentrations of the test compound.

-

Incubation: The cultures are incubated for a set period (e.g., 48 hours) to allow for parasite development.[11]

-

Growth Quantification: Parasite growth is measured using:

-

Data Analysis: The data is used to determine the EC50 or IC50 of the compound.

Experimental Workflow for In Vitro Screening

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites — MORU Tropical Health Network [tropmedres.ac]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. PI4 Kinase Is a Prophylactic but Not Radical Curative Target in Plasmodium vivax-Type Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 14. scienceopen.com [scienceopen.com]

KDU691: A Technical Guide to Target Identification and Validation in Plasmodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of KDU691, a potent antiplasmodial compound. This compound has demonstrated significant activity against multiple stages of the Plasmodium life cycle, making it a promising candidate for malaria drug development. This document details the quantitative data supporting its efficacy, the experimental protocols for its validation, and the signaling pathways involved.

Executive Summary

This compound, an imidazopyrazine compound, has been identified as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development and survival.[1][2][3] This compound exhibits broad-spectrum activity, affecting liver-stage schizonts, blood-stage parasites, gametocytes, and liver-stage hypnozoites, which are responsible for malaria relapse.[2][3][4] The validation of PI4K as the target of this compound has been achieved through a combination of genetic and biochemical approaches, including the generation of drug-resistant parasite lines and enzymatic assays.[2][3] This guide consolidates the key data and methodologies used to establish this compound as a significant tool for malaria research and a potential lead for novel antimalarial therapies.

Quantitative Data Summary

The efficacy of this compound has been quantified across various Plasmodium species and life cycle stages. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Activity of this compound Against Various Plasmodium Life Cycle Stages

| Parameter | Species | Stage | Value | Reference |

| IC50 | P. falciparum | Asexual Blood Stage | 27-118 nM | [3] |

| IC50 | P. vivax | Asexual Blood Stage (field isolates) | ~69 nM | [3] |

| IC50 | P. yoelii | Liver Stage Schizonts | 9-36 nM | [2][3] |

| IC50 | P. cynomolgi | Liver Stage Hypnozoites | ~196 nM | [3][4] |

| IC50 | P. falciparum | Gametocytes | ~220 nM | [2] |

| IC50 | P. falciparum | Oocysts (Transmission Blocking) | ~316 nM | [2][3] |

| IC90 | P. falciparum (Dd2 strain) | Dihydroartemisinin-pretreated dormant rings | 1.4 µM | [5] |

Table 2: Biochemical Activity of this compound

| Parameter | Target | Value | Reference |

| IC50 | P. vivax PI4K | 1.5 nM | [2] |

Target Identification and Validation Workflow

The identification and validation of PfPI4K as the target of this compound followed a logical progression of experiments. The workflow is depicted below.

Signaling Pathway

This compound inhibits PI4K, which is a key enzyme in the phosphoinositide signaling pathway. This pathway is crucial for regulating membrane trafficking and signaling within the parasite. Inhibition of PI4K by this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), leading to defects in processes such as the formation of new merozoites within the infected red blood cell.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and validation of the this compound target.

In Vitro Culture of Plasmodium falciparum Asexual Blood Stages

This protocol is fundamental for maintaining the parasite cultures required for subsequent assays.

-

Materials:

-

P. falciparum parasite strain (e.g., 3D7, Dd2)

-

Human red blood cells (RBCs), type O+

-

Complete Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamycin.

-

Gas mixture: 5% CO2, 5% O2, 90% N2.

-

Incubator at 37°C.

-

Sterile culture flasks and centrifuge tubes.

-

-

Procedure:

-

Prepare complete medium and warm to 37°C.

-

Wash human RBCs three times with RPMI-1640 by centrifugation at 800 x g for 5 minutes and aspirating the supernatant.

-

Resuspend the washed RBCs in complete medium to a 50% hematocrit stock.

-

To initiate or sub-culture, add the parasite-infected RBCs to a new flask with fresh RBCs and complete medium to achieve a final hematocrit of 2-5% and a parasitemia of 0.1-0.5%.

-

Place the culture flask in a modular incubation chamber, flush with the gas mixture for 3-5 minutes, and seal.

-

Incubate at 37°C.

-

Monitor parasite growth daily by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.

-

Change the medium daily and split the culture as needed to maintain a parasitemia below 5-10%.

-

In Vitro Drug Sensitivity Assay (IC50 Determination)

This assay is used to determine the concentration of this compound that inhibits parasite growth by 50%.

-

Materials:

-

Synchronized P. falciparum ring-stage culture (0.5% parasitemia, 2% hematocrit).

-

This compound stock solution in DMSO.

-

96-well microplates.

-

SYBR Green I nucleic acid stain or similar DNA intercalating dye.

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

-

-

Procedure:

-

Prepare a serial dilution of this compound in complete medium in a 96-well plate. Include a drug-free control (DMSO only) and an uninfected RBC control.

-

Add 100 µL of the synchronized parasite culture to each well.

-

Incubate the plate for 72 hours under the standard culture conditions.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution) to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Generation of this compound-Resistant P. falciparum

This method is used to select for parasites that can grow in the presence of this compound, allowing for the identification of resistance-conferring mutations.

-

Materials:

-

A clonal population of a drug-sensitive P. falciparum strain.

-

This compound.

-

Standard in vitro culture materials.

-

-

Procedure:

-

Initiate a large-volume culture of the parasite.

-

Expose the culture to a low concentration of this compound (e.g., the IC50 concentration).

-

Monitor the culture for parasite recrudescence.

-

Once parasites have adapted, gradually increase the concentration of this compound in a stepwise manner.

-

Continue this process until parasites can grow in the presence of a high concentration of the drug.

-

Clone the resistant parasites by limiting dilution.

-

Confirm the resistance phenotype of the cloned parasites using the in vitro drug sensitivity assay.

-

Isolate genomic DNA from the resistant clones and the parental strain for whole-genome sequencing to identify mutations.

-

Plasmodium Liver-Stage Activity Assay

This assay assesses the ability of this compound to inhibit parasite development in liver cells.

-

Materials:

-

Hepatocytes (e.g., primary human hepatocytes or HepG2 cells).

-

P. yoelii or P. berghei sporozoites.

-

Culture medium for hepatocytes.

-

This compound.

-

Luciferase-expressing parasite line and a luciferase assay system (optional, for high-throughput screening).

-

-

Procedure:

-

Seed hepatocytes in a 96-well or 384-well plate and allow them to form a monolayer.

-

Treat the cells with a serial dilution of this compound for 2 hours.

-

Add freshly dissected sporozoites to each well.

-

Centrifuge the plate briefly to facilitate sporozoite contact with the hepatocytes.

-

Incubate for 48-72 hours to allow for the development of liver-stage schizonts (exoerythrocytic forms, EEFs).

-

Fix and stain the cells with an antibody against a parasite protein (e.g., HSP70 or MSP1) and a nuclear stain (e.g., DAPI).

-

Image the wells using a high-content imaging system.

-

Quantify the number and size of EEFs in each well.

-

Calculate the percent inhibition of liver-stage development and determine the IC50.

-

Standard Membrane Feeding Assay (SMFA) for Transmission Blocking

This assay evaluates the ability of this compound to prevent the transmission of parasites from an infected blood meal to mosquitoes.

-

Materials:

-

Mature P. falciparum gametocyte culture.

-

Anopheles stephensi or Anopheles gambiae mosquitoes.

-

Membrane feeding apparatus.

-

This compound.

-

-

Procedure:

-

Add this compound at various concentrations to the mature gametocyte culture. Include a drug-free control.

-

Load the blood meal into the membrane feeders, which are maintained at 37°C.

-

Allow starved female mosquitoes to feed on the blood meal for 30-60 minutes.

-

Remove unfed mosquitoes.

-

Maintain the fed mosquitoes on a sugar solution for 7-10 days to allow for oocyst development.

-

Dissect the midguts of the mosquitoes and stain with mercurochrome.

-

Count the number of oocysts on each midgut under a microscope.

-

Determine the effect of this compound on both the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per mosquito) of infection.

-

Conclusion

The comprehensive target identification and validation process for this compound has robustly established Plasmodium PI4K as its molecular target. The data presented in this guide highlight the compound's potent, multi-stage activity against malaria parasites. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate PI4K inhibitors or to utilize this compound as a chemical probe to dissect the biology of the parasite. The continued exploration of this target and compound class holds significant promise for the development of next-generation antimalarial drugs that can contribute to malaria control and elimination efforts.

References

- 1. Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

Early-Stage Research on KDU691 for Malaria Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of artemisinin-resistant Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. KDU691, an imidazopyrazine compound, has been identified as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development across multiple life cycle stages.[1][2][3] This technical guide provides a comprehensive overview of the early-stage research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

In Vitro Efficacy of this compound

| Parasite Species | Life Cycle Stage | Assay Type | IC50 (nM) | Reference Strain/Isolate | Notes |

| P. falciparum | Asexual Blood Stage | SYBR Green cell proliferation | 27-70 | Multiple drug-resistant strains | |

| P. falciparum | Asexual Blood Stage | ~118 (mean) | Field isolates | ||

| P. falciparum | DHA-pretreated Dormant Rings | High Content Imaging | Highly inhibitory | Dd2 | This compound shows selective activity against dormant rings.[4] |

| P. falciparum | Gametocytes | Viability Assay | 220 | ||

| P. vivax | Asexual Blood Stage | ~69 (mean) | Field isolates | ||

| P. yoelii | Liver Stage Schizonts | Cell-based assay | <160 (as low as 9) | ||

| P. cynomolgi | Liver Stage Hypnozoites | In vitro culture | ~196 | ||

| P. cynomolgi | Liver Stage Hypnozoites | In vitro culture | 180 (range: 60-700) | ||

| P. cynomolgi | Developing EEFs | In vitro culture | 60 (range: 20-400) |

In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Parasite Species | Dosing Regimen | Outcome |

| CD-1 Mice | P. berghei (luciferase-expressing) | Single oral dose of 7.5 mg/kg at time of infection | Complete prophylactic protection.[2][5] |

| CD-1 Mice | P. berghei (luciferase-expressing) | Single oral dose of 7.5 mg/kg at 24, 36, or 48 hr post-infection | Rapid elimination of established liver-stage infection.[2] |

| Rhesus Macaques | P. cynomolgi | Prophylactic treatment | Fully protective.[3] |

| Rhesus Macaques | P. cynomolgi | Radical cure (5 daily doses of 20 mg/kg) | Did not prevent relapse.[3][6] |

Signaling Pathway

The primary target of this compound is Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2] This enzyme plays a critical role in the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. PI4P is involved in regulating vesicular trafficking and protein localization within the parasite. Inhibition of PI4K by this compound disrupts these processes, leading to parasite death.

Caption: this compound inhibits Plasmodium PI4K, disrupting essential signaling pathways.

Experimental Protocols

In Vitro Assay for Dormant Ring Stage Sensitivity

This protocol is synthesized from methodologies described for evaluating drug effects on dihydroartemisinin (DHA)-pretreated dormant rings (DP-rings).[4]

1. Parasite Culture and Synchronization:

-

P. falciparum strains (e.g., Dd2) are cultured in RPMI 1640 medium supplemented with 10% human serum and 0.15 mM hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[7]

-

Parasite cultures are synchronized to the ring stage using multiple sorbitol treatments.[7]

2. Induction of Dormancy:

-

Synchronized ring-stage parasites (3-6 hours post-invasion) are exposed to 700 nM DHA for 6 hours to induce a dormant state.

-

After 6 hours, the DHA-containing medium is removed, and the parasites are washed.

3. Drug Sensitivity Assay:

-

The DHA-pretreated parasites (DP-rings) are cultured for a further 18 hours.

-

This compound is then added at various concentrations to the DP-ring cultures.

-

The parasites are incubated with this compound for 22-24 hours.

4. Readout and Analysis:

-

Parasite viability and growth are assessed using high-content imaging (HCI) with fluorescent dyes such as DAPI (for DNA) and MitoTracker Orange (for functional mitochondria).[4]

-

The percentage of growth inhibition is calculated relative to a DMSO control.

-

IC50 values are determined from dose-response curves.

In Vivo Prophylactic Efficacy Study in Mice

This protocol is a generalized representation of studies conducted to assess the prophylactic activity of this compound.[2]

1. Animal Model and Parasite:

-

Female CD-1 mice (25-30g) are used.[1]

-

A luciferase-expressing strain of P. berghei is utilized for in vivo imaging.

2. Compound Formulation and Administration:

-

This compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose and 0.5% Tween 80 in water.[1]

-

A single oral dose of this compound (e.g., 7.5 mg/kg) is administered to the mice.[2]

3. Parasite Infection:

-

Shortly after drug administration (for prophylactic assessment), mice are infected with P. berghei sporozoites via intravenous injection.

4. Monitoring of Infection:

-

Liver-stage parasite burden is monitored daily using in vivo bioluminescence imaging.

-

The development of blood-stage parasitemia is monitored by microscopic examination of Giemsa-stained blood smears.

5. Endpoint:

-

The primary endpoint is the prevention of a patent blood-stage infection.

-

Animal survival and any adverse effects are also monitored.

Experimental Workflows

In Vitro Drug Sensitivity Workflow

Caption: Workflow for assessing the in vitro activity of this compound against malaria parasites.

In Vivo Efficacy Testing Workflow

Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of malaria.

References

- 1. embopress.org [embopress.org]

- 2. embopress.org [embopress.org]

- 3. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. PI4 Kinase Is a Prophylactic but Not Radical Curative Target in Plasmodium vivax-Type Malaria Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

Methodological & Application

Application Notes and Protocols for KDU691 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing protocols for the antimalarial compound KDU691 in mouse models, based on available preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Mechanism of Action

This compound is a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for the parasite's development across multiple life stages.[1] By inhibiting PI4K, this compound disrupts the intracellular distribution of phosphatidylinositol 4-phosphate (PI4P), which in turn interferes with the localization and function of other essential proteins, such as PfCDPK7, ultimately affecting phospholipid biosynthesis and parasite viability. This mechanism of action is distinct from many existing antimalarial drugs, suggesting a low potential for cross-resistance.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parasite Species | Life Stage | IC50 | Reference |

| P. yoelii | Liver-stage schizonts | 9 nM | [2] |

| P. falciparum | Asexual blood-stage | 27-70 nM | [2] |

| P. vivax | Blood-stage field isolates | ~69 nM | [2] |

| P. falciparum | Blood-stage field isolates | ~118 nM | [2] |

| P. cynomolgi | Liver-resident hypnozoites | ~196 nM | [2] |

| P. falciparum | Gametocytes | 220 nM | [2] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Cmax | 20.51 µM | 25 mg/kg (oral) | [3] |

| AUC | 30.56 µM·h | 25 mg/kg (oral) | [3] |

| Oral Bioavailability (F) | 60% | 25 mg/kg (oral) vs. IV | [3] |

| t1/2 | Not specified | - | |

| Vss | Not specified | - | |

| CL | Not specified | - |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Dosing Regimen | Efficacy | Reference |

| P. berghei (luciferase-expressing) | Single 7.5 mg/kg oral dose (prophylactic) | Complete protection | [2][3] |

| P. berghei (luciferase-expressing) | Single oral dose (24, 36, or 48h post-infection) | Rapid elimination of parasites | [2] |

| P. berghei | Not specified | ED90 of 1.1 mg/kg (four oral doses) |

Table 4: Safety and Toxicology Profile of this compound

| Observation | Species | Dosing Regimen | Details | Reference |

| Weight Change | Not specified | 5 days of prophylactic dosing | No major weight changes observed. | [1] |

| Skin Discoloration | Not specified | From the 4th day of dosing | Transient yellow skin color. | [1] |

| Bilirubin Levels | Monkeys | 5-day radical-cure treatment | Accumulation of bilirubin. | [1] |

Experimental Protocols

In Vivo Prophylactic Efficacy Study in a P. berghei Mouse Model

This protocol is designed to assess the ability of this compound to prevent the establishment of a malaria infection.

1. Animal Model:

-

Female NMRI mice (6 weeks old, 20-22 g) or female CD-1 mice (25-30g).[1]

-

Acclimatize animals before the start of the experiment with ad libitum access to food and water.[1]

2. This compound Formulation and Dosing:

-

Formulation 1: Prepare a suspension of this compound in a vehicle containing 0.5% Methyl cellulose and 0.5% Tween 80 in water.[1] Formulate at concentrations of 0.25 mg/mL and 2.5 mg/mL for doses of 2.5 mg/kg and 25 mg/kg, respectively.[1]

-

Formulation 2: For some studies, this compound can be formulated in PEG300/D5W (3:1, v/v).

-

Dosing: Administer a single oral dose of 7.5 mg/kg just prior to parasite inoculation.[2]

3. Parasite Infection:

-

Intravenously infect mice with 50,000 P. berghei sporoites expressing luciferase.[2]

4. Monitoring:

-

Monitor blood parasitemia for up to 30 days.[2]

-

Surviving mice at the end of the experiment are considered cured.[2]

-

Bioluminescence imaging can be used to monitor liver-stage parasite burden.[2]

In Vivo Therapeutic Efficacy Study in an Established P. berghei Infection Model

This protocol evaluates the efficacy of this compound in clearing an existing malaria infection.

1. Animal Model and Infection:

-

Use a suitable mouse strain as described above.

-

Establish a liver-stage infection by intravenously inoculating with luciferase-expressing P. berghei sporozoites.[2]

2. This compound Formulation and Dosing:

-

Prepare this compound formulation as described in the prophylactic study protocol.

-

Administer a single oral dose of this compound at 24, 36, or 48 hours post-infection.[2]

3. Monitoring:

-

Monitor the parasite burden using bioluminescence imaging to observe the rapid elimination of parasites.[2]

Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.

1. Animal Model:

2. This compound Formulation and Dosing:

-

Formulate this compound in 0.5% Methyl cellulose and 0.5% Tween 80 in water.[1]

-

Administer a single oral dose (e.g., 25 mg/kg).[1]

3. Sample Collection:

-

Collect blood and liver samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[1] Use groups of three mice for each time point.[1]

-

For blood collection, centrifuge at 13,000 rpm for 7 minutes at 4°C to harvest plasma.[1] Store plasma at -20°C until analysis.[1]

-

For liver samples, excise the tissue, dip in PBS, gently blot, dry, weigh, and store at -20°C until further analysis.[1]

4. Sample Analysis:

-

Analyze plasma and liver homogenates using a suitable analytical method (e.g., LC-MS/MS) to determine this compound concentrations.

Visualizations

Caption: this compound inhibits Plasmodium PI4K, disrupting a critical signaling pathway for parasite survival.

Caption: Workflow for assessing the prophylactic efficacy of this compound in a mouse model of malaria.

References

Application Notes and Protocols: KDU691 Gametocyte Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to eradicate malaria, a devastating parasitic disease, hinges on the development of novel therapeutics that can interrupt the parasite's life cycle. A critical stage for transmission from human to mosquito is the mature gametocyte of Plasmodium falciparum. KDU691, an imidazopyrazine compound, has emerged as a potent inhibitor of the Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2] This compound exhibits activity against multiple life stages of the parasite, including the gametocytes, making it a promising candidate for transmission-blocking strategies.[1][3] These application notes provide a detailed protocol for assessing the viability of P. falciparum gametocytes following treatment with this compound, a critical step in evaluating its potential as a transmission-blocking antimalarial drug.

Principle

This protocol describes an in vitro assay to determine the dose-dependent effect of this compound on the viability of mature P. falciparum gametocytes. The assay relies on the principle of measuring a marker of metabolic activity or functional viability after drug exposure. A common method is the assessment of gamete formation, which is a direct indicator of the gametocytes' ability to proceed with the subsequent stages of sexual development in the mosquito vector.[4][5][6][7][8]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against Plasmodium parasites.

| Parameter | Organism/Stage | Value | Reference |

| IC50 | P. falciparum gametocytes | 220 nM | [1] |

| IC50 | P. falciparum asexual blood stages (drug-resistant strains) | 27–70 nM | [1] |

| IC50 | P. vivax blood-stage field isolates (mean) | ~69 nM | [1] |

| IC50 | P. falciparum blood-stage field isolates (mean) | ~118 nM | [1] |

| IC50 | P. cynomolgi liver-resident hypnozoites | ~196 nM | [1] |

| Transmission Blocking | P. falciparum oocyst formation in Anopheles stephensi | Prevented at 1 µM | [9][10] |

Experimental Protocol: Gametocyte Viability Assay

This protocol is adapted from established methods for assessing gametocyte viability.[4][5][6][7][8]

Materials and Reagents:

-

P. falciparum culture producing mature stage V gametocytes

-

Complete culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum)

-

This compound stock solution (in DMSO)

-

Dihydroartemisinin (DHA) as a positive control (in DMSO)

-

DMSO (vehicle control)

-

Gametogenesis activation solution (e.g., RPMI-1640, pH 8.0, containing xanthurenic acid)

-

Antibodies for immunofluorescence (e.g., anti-Pfs25 for female gametes)

-

Fluorescently labeled secondary antibodies

-

Microplates (96-well)

-

Incubator (37°C, 5% CO2, 5% O2)

-

Microscope (for manual counting) or plate reader (for luminescence/fluorescence-based assays)

Procedure:

-

Gametocyte Culture: Culture P. falciparum to produce a high proportion of mature stage V gametocytes. This typically takes 14-17 days.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (DHA) in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

-

Drug Treatment:

-

Enrich the mature gametocyte population.

-

Adjust the gametocytemia to a desired concentration (e.g., 0.5-1%).

-

Add the gametocyte suspension to the 96-well plates.

-

Add the prepared drug dilutions to the respective wells.

-

Incubate the plates for 24-48 hours at 37°C in a mixed gas environment.

-

-

Gametogenesis Activation:

-

After the incubation period, pellet the gametocytes by centrifugation and wash to remove the drug-containing medium.

-

Resuspend the gametocytes in the gametogenesis activation solution.

-

Incubate for 15-20 minutes at room temperature to induce gamete formation.

-

-

Viability Assessment (Example: Female Gamete Formation):

-

Fix the cells (e.g., with paraformaldehyde).

-

Stain with a primary antibody against a female gamete marker (e.g., Pfs25).

-

Wash and stain with a fluorescently labeled secondary antibody.

-

Quantify the percentage of Pfs25-positive female gametes using fluorescence microscopy or a high-content imager.

-

-

Data Analysis:

-

Calculate the percentage of viable gametocytes (or gamete formation) for each drug concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Signaling Pathway and Experimental Workflow

This compound acts by inhibiting PI4K, a key enzyme in the phosphoinositide signaling pathway, which is essential for various cellular processes in the parasite.

Caption: this compound inhibits Plasmodium PI4K, disrupting essential signaling and trafficking.

The following diagram outlines the experimental workflow for the this compound gametocyte viability assay.

Caption: Workflow for assessing this compound's effect on gametocyte viability.

References

- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Standard Membrane Feeding Assay (SMFA) with KDU691

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Standard Membrane Feeding Assay (SMFA) is the gold-standard method for evaluating the transmission-blocking potential of antimalarial drugs and vaccine candidates.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for conducting an SMFA to assess the efficacy of KDU691, a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[5][6][7] this compound has demonstrated significant activity against multiple life stages of the Plasmodium parasite, including gametocytes, making it a promising candidate for interrupting malaria transmission.[7][8][9] These guidelines are intended for use by researchers in malaria drug discovery and development.

This compound: A Multi-Stage Antimalarial Compound

This compound is an imidazopyrazine compound that exerts its antimalarial effect by targeting the ATP-binding pocket of PI4K, a lipid kinase essential for parasite membrane trafficking and biogenesis.[7][8] This mechanism of action confers activity against liver stages (including hypnozoites), asexual blood stages, and mature gametocytes of both Plasmodium falciparum and P. vivax.[5][7][8] Notably, this compound is also effective against dihydroartemisinin-pretreated dormant ring-stage parasites.[10][11] Its ability to target gametocytes, the sexual stage of the parasite responsible for transmission from human to mosquito, makes it a strong candidate for a transmission-blocking drug.[9]

Quantitative Data Summary for this compound

The following tables summarize the reported in vitro and ex vivo activities of this compound against various Plasmodium life cycle stages, providing a baseline for expected efficacy in the SMFA.

Table 1: In Vitro Activity of this compound against Plasmodium Parasites

| Parasite Stage/Species | Assay Type | IC50 Value | Reference |

| P. falciparum Asexual Blood Stage | - | 58 nM | [7] |

| P. falciparum Gametocytes | Gametocyte Viability | 220 nM | [7][8] |

| P. falciparum Oocysts | Standard Membrane Feeding Assay | 96 nM | [12] |

| P. falciparum Oocysts | Standard Membrane Feeding Assay | 316 nM | [7] |

| P. yoelii Liver Stage Schizonts | Cell-based Assay | 36 nM | [7] |

| P. cynomolgi Hypnozoites | In Vitro Assay | 196 nM | [7] |

| P. vivax Blood Stage (Field Isolates) | Ex vivo Assay | ~69 nM | [8] |

Table 2: Ex Vivo Transmission-Blocking Activity of this compound against Field Isolates of P. falciparum

| Assay Type | IC50 Value | IC100 Value | Reference |

| Ex vivo SMFA | 110 nM | ~200 nM | [13][14] |

Experimental Protocols

I. General Materials and Reagents

-

Plasmodium falciparum (e.g., NF54 strain) gametocyte culture

-

This compound (with appropriate solvent, e.g., DMSO)

-

Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum)

-

Human red blood cells (O+)

-

Female Anopheles stephensi or An. gambiae mosquitoes (3-6 days old)

-

Sugar solution (e.g., 10% sucrose)

-

Membrane feeding apparatus (e.g., Hemotek feeder)

-

Parafilm or other suitable membrane

-

Water bath or heating block

-

Microscope

-

Mercurochrome or other staining solution for oocyst visualization

-

Phosphate-buffered saline (PBS)

II. Detailed Protocol for Standard Membrane Feeding Assay with this compound

This protocol is adapted from established SMFA methodologies.[1][15][16][17][18]

A. Gametocyte Culture Preparation (Days 0-16)

-

Initiate and maintain a P. falciparum culture to produce mature stage V gametocytes. This typically requires 16-18 days.

-

Monitor gametocyte development and maturity. A mature culture should have a gametocytemia of 0.15-0.2% stage V gametocytes.[1]

-

Assess the male-to-female gametocyte ratio, aiming for a 1:3 ratio, and confirm the potential for male gamete exflagellation prior to the feed.[15][16]

B. Compound Preparation

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations for testing. Include a vehicle control (DMSO only).

C. Mosquito Preparation

-

Use 3-6 day old female Anopheles mosquitoes that have been starved for at least 5 hours prior to the feed.[18]

-

Place approximately 50 mosquitoes into each feeding cup.[1]

D. Membrane Feeding Procedure (Day 18)

-

Prepare the infectious blood meal. Mix the mature gametocyte culture with human red blood cells and serum to achieve a final hematocrit of 40-50%.

-

Add the prepared this compound dilutions or vehicle control to the blood meal. For a direct SMFA, the compound is added immediately before feeding. For an indirect SMFA, the gametocytes can be pre-incubated with the compound for a specified period (e.g., 24-48 hours) before being mixed with fresh red blood cells and serum for the feed.[2][15][16]

-

Warm the membrane feeders to 37°C.[18]

-

Add the blood meal to the feeders and cover with a membrane (e.g., Parafilm).

-

Place the feeders on top of the mosquito cups and allow the mosquitoes to feed for 15-40 minutes in the dark under insectary conditions (25-28°C, 80% relative humidity).[15][16][18]

-

After feeding, remove the unfed mosquitoes. Provide the engorged mosquitoes with a sugar solution and maintain them in the insectary.[15][16]

E. Oocyst Counting (Day 25-26)

-

Eight to ten days post-feeding, dissect the midguts from at least 20 mosquitoes per experimental group.[1]

-

Stain the midguts with mercurochrome to visualize the oocysts.

-

Count the number of oocysts on each midgut using a light microscope.

-

Calculate the infection prevalence (percentage of infected mosquitoes) and infection intensity (mean number of oocysts per midgut).

Data Analysis

The transmission-blocking activity of this compound is determined by comparing the infection prevalence and intensity in the this compound-treated groups to the vehicle control group. The percentage reduction in oocyst intensity can be calculated, and IC50/IC90 values (the concentration of this compound that inhibits oocyst development by 50%/90%) can be determined using non-linear regression analysis.

Visualizations

This compound Mechanism of Action

References

- 1. Transmission-blocking activity is determined by transmission-reducing activity and number of control oocysts in Plasmodium falciparum standard membrane-feeding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The Plasmodium PI(4)K inhibitor this compound selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wiredspace.wits.ac.za [wiredspace.wits.ac.za]

- 16. researchgate.net [researchgate.net]

- 17. media.malariaworld.org [media.malariaworld.org]

- 18. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KDU691 Oral Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and oral administration of KDU691, a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), for in vivo animal studies. This document includes detailed protocols for formulation, experimental procedures for efficacy testing in malaria mouse models, and an overview of the compound's mechanism of action. The information is intended to facilitate the successful design and execution of pre-clinical research involving this compound.

Introduction to this compound

This compound is an imidazopyrazine-based compound that has demonstrated potent antimalarial activity against multiple stages of the Plasmodium life cycle, including liver and blood stages.[1] Its mechanism of action is the inhibition of the parasite's phosphatidylinositol 4-kinase (PI4K), a key enzyme in lipid metabolism and signaling pathways crucial for parasite survival.[1] The broad-spectrum activity of this compound makes it a promising candidate for both prophylactic and therapeutic applications in malaria treatment.

Quantitative Data Summary

The following tables summarize the available in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound against Plasmodium Species

| Parasite Species | Parasite Stage | IC50 | Reference |

| P. yoelii | Liver-stage schizonts | 9 nM | [1] |

| P. cynomolgi | Liver-resident hypnozoites | ~196 nM | [1] |

| P. vivax | Blood-stage (field isolates) | ~69 nM | [1] |

| P. falciparum | Blood-stage (field isolates) | ~118 nM | [1] |

| P. falciparum | Gametocytes | 220 nM | [1] |

Table 2: In Vivo Efficacy of this compound in Murine Malaria Models

| Animal Model | Parasite Strain | Dose (Oral) | Dosing Regimen | Efficacy | Reference |

| BALB/c Mice | P. berghei (luciferase-expressing) | 7.5 mg/kg | Single dose | Prophylactically protected mice from infection | [1] |

| CD-1 Mice | Not Specified | 2.5 mg/kg and 25 mg/kg | Not Specified | Used for pharmacokinetic studies | [2] |

Note: Comprehensive public data on the pharmacokinetics (Cmax, Tmax, bioavailability) of this compound is limited.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 1 mg/mL suspension of this compound in a common vehicle for oral administration in mice. Adjustments to the final concentration can be made by scaling the components proportionally.

Materials:

-

This compound hydrochloride (HCl) salt

-

Methylcellulose (viscosity 400 cP)

-

Tween 80

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers

-

Graduated cylinders

-

Calibrated balance

Protocol:

-

Prepare the Vehicle (0.5% Methylcellulose, 0.5% Tween 80 in water): a. Heat approximately one-third of the final required volume of deionized water to 60-70°C in a beaker with a magnetic stir bar. b. Slowly add 0.5% (w/v) of methylcellulose powder to the heated water while stirring continuously. The solution will appear cloudy. c. Once the methylcellulose is dispersed, remove the beaker from the heat and add the remaining two-thirds of the deionized water as cold water or ice to rapidly cool the solution. d. Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight. e. Add 0.5% (v/v) of Tween 80 to the clear methylcellulose solution and stir until fully dissolved.

-

Prepare the this compound Suspension: a. Weigh the required amount of this compound HCl salt to achieve the desired final concentration (e.g., 10 mg of this compound for 10 mL of vehicle for a 1 mg/mL suspension). b. Add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste. c. Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension. d. Store the final suspension at 4°C and protect from light. Ensure the suspension is thoroughly vortexed before each administration to ensure uniform dosing.

In Vivo Efficacy Study in a P. berghei Mouse Model

This protocol outlines a standard 4-day suppressive test to evaluate the efficacy of orally administered this compound against an established P. berghei infection in mice.

Materials:

-

6-8 week old female BALB/c or CD-1 mice

-

Plasmodium berghei infected donor mouse with a rising parasitemia of 5-10%

-

Alsever's solution or PBS with heparin

-

This compound suspension (prepared as in 3.1)

-

Vehicle control (0.5% methylcellulose, 0.5% Tween 80 in water)

-

Oral gavage needles

-

Microscope, glass slides, and Giemsa stain

-

Syringes and needles for infection

Protocol:

-

Infection of Mice (Day 0): a. Collect blood from a P. berghei-infected donor mouse via cardiac puncture and dilute it in Alsever's solution or heparinized PBS. b. Calculate the volume needed to infect each mouse with 1 x 105 parasitized red blood cells. c. Inject each mouse intravenously (i.v.) or intraperitoneally (i.p.) with the calculated parasite inoculum in a volume of 0.1-0.2 mL.

-

Treatment Administration (Day 0 to Day 3): a. Randomly assign mice to treatment and control groups (n=3-5 per group). b. Approximately 2-4 hours post-infection, administer the first dose of this compound suspension or vehicle control via oral gavage. A typical dosing volume is 10 mL/kg body weight. c. Continue daily oral administration for four consecutive days (Day 0, 1, 2, and 3).

-

Monitoring of Parasitemia (Day 4 onwards): a. On day 4, prepare thin blood smears from a tail snip of each mouse. b. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy. c. Monitor parasitemia daily or every other day until the experiment endpoint.

-

Data Analysis: a. Calculate the average parasitemia for each group. b. Determine the percent inhibition of parasite growth in the treated groups compared to the vehicle control group. c. The effective dose 90 (ED90), the dose that reduces parasitemia by 90% relative to the control, can be calculated using dose-response data.

Mechanism of Action and Signaling Pathway

This compound targets Plasmodium phosphatidylinositol 4-kinase (PI4K), an essential enzyme for the parasite. PI4K catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a critical lipid messenger involved in the regulation of vesicular trafficking and protein localization within the parasite. Inhibition of PI4K by this compound disrupts the levels and distribution of PI4P, leading to defects in essential cellular processes and ultimately parasite death.

Caption: this compound inhibits Plasmodium PI4K, disrupting a key signaling pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of this compound.

Caption: Workflow for in vivo efficacy testing of this compound.

References

KDU691 Liver-Stage Malaria Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium parasites necessitate the development of novel antimalarial agents that target different stages of the parasite lifecycle. The liver stage is a critical bottleneck in malaria infection and an attractive target for prophylactic drugs. KDU691, an imidazopyrazine compound, is a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a target essential for parasite development across multiple lifecycle stages.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound's efficacy against the liver stages of malaria, including both developing schizonts and dormant hypnozoites.

Introduction

Malaria remains a significant global health challenge, with the Plasmodium parasite's complex lifecycle posing considerable challenges for eradication efforts.[3][4] The clinically silent liver stage of infection represents a key target for prophylactic interventions.[3][5] this compound has demonstrated potent activity against liver-stage schizonts and hypnozoites, the dormant liver forms responsible for relapse in P. vivax and P. ovale infections.[2][6][7] Its mechanism of action involves the inhibition of PI4K, a lipid kinase crucial for intracellular signaling and membrane trafficking in the parasite.[2][8][9] These protocols are designed to provide a framework for assessing the in vitro and in vivo activity of this compound and similar compounds against the liver stages of Plasmodium.

Data Presentation

In Vitro Efficacy of this compound Against Liver-Stage Parasites

| Plasmodium Species | Liver Stage Form | Assay System | IC50 (µM) | Reference |

| P. cynomolgi | Hypnozoites | Primary Rhesus Hepatocytes | 0.18 ± 0.21 | [6][7] |

| P. cynomolgi | Developing Schizonts (EEFs) | Primary Rhesus Hepatocytes | 0.061 ± 0.048 | [6][7] |

| P. yoelii | Developing Schizonts | Cell-based assay | < 0.16 (as low as 0.009) | [2] |

| P. cynomolgi | Hypnozoites | In vitro culture | ~0.196 | [2] |

In Vivo Efficacy of this compound

| Plasmodium Species | Animal Model | Dosing Regimen | Outcome | Reference |

| P. berghei (luciferase-expressing) | Mice | Single oral dose of 7.5 mg/kg | Complete protection (prophylactic) | [2][6][7] |

| P. cynomolgi | Rhesus Macaques | 20 mg/kg daily for 5 days (prophylactic) | Complete protection, eradicated all liver-stage parasites | [6][7] |

| P. cynomolgi | Rhesus Macaques | 20 mg/kg daily for 5 days (radical cure) | Did not prevent relapse | [6] |

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the Plasmodium PI4K signaling pathway, which is crucial for parasite development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow Cytometry Based Detection and Isolation of Plasmodium falciparum Liver Stages In Vitro | PLOS One [journals.plos.org]

- 5. In vitro models for human malaria: targeting the liver stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. PI4 Kinase Is a Prophylactic but Not Radical Curative Target in Plasmodium vivax-Type Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating KDU691 Efficacy Using Luciferase-Expressing Plasmodium berghei

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant malaria parasites necessitate the development of novel antimalarial compounds. A critical step in this process is the preclinical evaluation of drug candidates for their efficacy against various stages of the parasite life cycle. The use of transgenic, luciferase-expressing Plasmodium berghei in rodent models provides a sensitive and quantitative method for assessing the in vivo and in vitro activity of potential antimalarials. This technology allows for real-time, non-invasive monitoring of parasite load through bioluminescence imaging, offering a significant advantage over traditional methods such as manual counting of parasites in Giemsa-stained blood smears.[1][2]

These application notes provide a detailed framework for utilizing luciferase-expressing P. berghei to evaluate the efficacy of KDU691, a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[3][4] this compound has demonstrated activity against blood, liver, and gametocyte stages of the parasite, making it a promising drug candidate.[3][5] The protocols outlined below describe both in vivo and in vitro methodologies to quantify the anti-parasitic effects of this compound.

Key Concepts and Visualizations

To facilitate a clear understanding of the experimental process and the biological context, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

Caption: Experimental workflow for in vivo efficacy testing.

Caption: this compound targets the Plasmodium PI4K signaling pathway.

Data Presentation: Efficacy of this compound

The following tables summarize the known quantitative data for this compound, showcasing its potent antimalarial activity across different parasite species and life stages.

Table 1: In Vitro Efficacy of this compound against Plasmodium Liver Stages

| Parasite Species | Life Stage | IC50 | Reference |

| P. yoelii | Liver-stage schizonts | 9 nM | [5] |

| P. cynomolgi | Liver schizonts | 61 ± 48 nM | [3] |

| P. cynomolgi | Hypnozoites | 180 ± 210 nM | [3] |

Table 2: In Vivo Prophylactic Efficacy of this compound against Luciferase-Expressing P. berghei

| Treatment Group | Dosage | Administration Time | Outcome | Reference |

| This compound | 7.5 mg/kg (single oral dose) | At time of infection | Complete protection, prevented fatal outcome | [5][6] |

| Untreated Control | Vehicle | - | Fatal infection | [5][6] |

| This compound | 7.5 mg/kg (single oral dose) | 24, 36, or 48 hours post-infection | Rapid elimination of established liver-stage parasites | [5][6] |

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound against Blood Stages of Luciferase-Expressing P. berghei